4,7-Dihydroxy-3-phenylcoumarin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

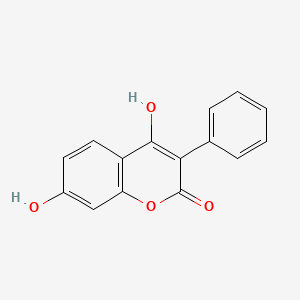

4,7-Dihydroxy-3-phenylcoumarin is a compound with the molecular formula C15H10O4 and a molecular weight of 254.24 . It belongs to the family of heterocyclic molecules known as 3-phenylcoumarins .

Synthesis Analysis

The synthesis of 4,7-Dihydroxy-3-phenylcoumarin has been achieved through various methods. One such method involves the use of tetrahydrofuran and butan-1-ol at 42 - 45°C, with porcine pancreas type II lipase . Another approach is based on the Pechmann coumarin synthesis method, which explores the influence of various Lewis acids on the reaction .Molecular Structure Analysis

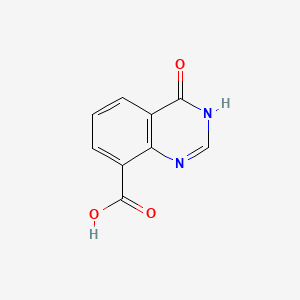

The molecular structure of 4,7-Dihydroxy-3-phenylcoumarin is characterized by a coumarin nucleus and a phenyl unit . This scaffold can be considered an isostere of the isoflavone in which the carbonyl group is translated from position 4 to position 2 on the pyran ring .Chemical Reactions Analysis

The antioxidative activity of 4,7-Dihydroxy-3-phenylcoumarin is due to hydroxy bond breaking. The Hydrogen Atom Transfer (HAT) mechanism is essential for this compound in gas and benzene, but the Single electron transfer followed by Proton Loss (SET-PT) mechanism is a principal route in methanol and water .Physical And Chemical Properties Analysis

4,7-Dihydroxy-3-phenylcoumarin has a molecular formula of C15H10O4 and a molecular weight of 254.24 . The hydroxy groups at C-6 and C-4′ of this compound have induced the lowest Bond Dissociation Energy (BDE) values of 76.8–79.6 kcal/mol in gas and benzene, and the lowest Proton Affinity (PA) values of 37.4–40.8 kcal/mol in methanol and water .Scientific Research Applications

Antimicrobial Activity

This compound has been found to possess high antimicrobial activity against various bacteria such as Staphylococcus pneumoniae and shows activity against Pseudomonas aeruginosa, Bacillus subtilis, Bacillus cereus , and Salmonella panama .

Antibacterial Activity

Docking simulations of related coumarin derivatives towards the oxidoreductase enzyme have shown that these compounds can be stabilized by hydrophobic interactions within the binding site, indicating potential for antibacterial activity .

Antiproliferative Effects

Coumarin derivatives have demonstrated antiproliferative effects by arresting cells in the G2/M phase of the cell cycle and inducing apoptosis, which is crucial for cancer research .

Synthesis Procedures

Coumarin heterocycles can be synthesized via various reactions, including Williamson etherification reaction, which is significant for developing new pharmaceuticals .

Electrochemical Synthesis

The compound has been used in one-pot electrochemical synthesis methods involving redox mediators and glassy carbon electrodes, which are important for creating complex organic molecules .

Chemical Reference

It is also used as a chemical reference for research and development in laboratories, as indicated by its availability through chemical suppliers like Sigma-Aldrich .

Mechanism of Action

Target of Action

4,7-Dihydroxy-3-phenyl-2H-chromen-2-one, also known as 4,7-Dihydroxy-3-phenylcoumarin, is a type of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria Coumarins have been tested for anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .

Mode of Action

Coumarins are known to interact with various biological targets due to their diverse pharmacophoric groups at c-3, c-4, and c-7 positions . The interaction with these targets leads to changes in cellular processes, contributing to their wide range of biological properties .

Biochemical Pathways

Given the wide range of biological properties of coumarins, it can be inferred that they likely affect multiple biochemical pathways . The downstream effects of these pathways would depend on the specific biological property being expressed (e.g., anti-inflammatory, anti-tumor, etc.) .

Future Directions

The antioxidative activity of 3-phenylcoumarin 7-dihydroxy-3-(3′,4′-dihydroxyphenyl)chromenone (1) is better than that of 4-phenylcoumarin 6,7-dihydroxy-4-(3′,4′-dihydroxyphenyl)chromenone (2) according to a DFT (density functional theory) calculation . This suggests that future research could focus on exploring the potential benefits of 3-phenylcoumarins over 4-phenylcoumarins.

properties

IUPAC Name |

4,7-dihydroxy-3-phenylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-6-7-11-12(8-10)19-15(18)13(14(11)17)9-4-2-1-3-5-9/h1-8,16-17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFWLFUGBMRXCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172807 |

Source

|

| Record name | Coumarin, 4,7-dihydroxy-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19225-17-3 |

Source

|

| Record name | Coumarin, 4,7-dihydroxy-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019225173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin, 4,7-dihydroxy-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4,4a,5,6,7,8,11,12,12b-Dodecahydrobenz[a]anthracene](/img/structure/B578864.png)